Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate

drug-likeness physicochemical profiling oxazole SAR

Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS 61183-21-9) is a 2,4,5-trisubstituted 1,3-oxazole heterocycle bearing a methyl ester at C-4, a methyl group at C-5, and a 1-hydroxyethyl substituent at C-2. With a molecular formula of C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol, this compound belongs to the oxazole-4-carboxylate ester family—a privileged scaffold in medicinal chemistry for its capacity to engage diverse biological targets via non-covalent interactions.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 61183-21-9
Cat. No. B12903648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate
CAS61183-21-9
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C(C)O)C(=O)OC
InChIInChI=1S/C8H11NO4/c1-4(10)7-9-6(5(2)13-7)8(11)12-3/h4,10H,1-3H3
InChIKeyKXQNUNVQTQGMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS 61183-21-9): Core Identity and Procurement-Relevant Characteristics


Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS 61183-21-9) is a 2,4,5-trisubstituted 1,3-oxazole heterocycle bearing a methyl ester at C-4, a methyl group at C-5, and a 1-hydroxyethyl substituent at C-2 [1]. With a molecular formula of C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol, this compound belongs to the oxazole-4-carboxylate ester family—a privileged scaffold in medicinal chemistry for its capacity to engage diverse biological targets via non-covalent interactions [2]. The compound is cataloged under multiple identifiers including DTXSID80819975 and SCHEMBL21639196, and is commercially available at 97% purity . Its defining structural feature is the secondary alcohol on the 2-position α-hydroxyethyl side chain, which introduces a stereocenter and a hydrogen-bond donor absent in simpler 5-methyloxazole-4-carboxylate analogs.

Why Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate Cannot Be Replaced by Methyl 5-Methyloxazole-4-carboxylate or Other Close Analogs


Substituting the target compound with its closest commercially prevalent analog, methyl 5-methyloxazole-4-carboxylate (CAS 41172-57-0), removes the 2-(1-hydroxyethyl) group and with it the sole hydrogen-bond donor, the stereocenter, and a key derivatization handle. This substitution alters four computed drug-likeness parameters simultaneously: XLogP3 increases from 0.5 to 0.9, TPSA drops from 72.6 Ų to 52.3 Ų, the hydrogen-bond donor count falls from 1 to 0, and the hydrogen-bond acceptor count decreases from 5 to 4 [1][2]. These differences are not cosmetic; they change the compound's solubility, permeability, and target-binding profile in ways that cannot be compensated by adjusting other substituents. Furthermore, the 2-(1-hydroxyethyl) oxazole scaffold has been explicitly identified as a precursor for peroxisome proliferator-activated receptor (PPAR) agonist development [3], a application not assignable to the 2-unsubstituted analog. Regioisomeric variants such as methyl 2-(2-hydroxyethyl)-1,3-oxazole-4-carboxylate (ChemSpider ID 26599360) position the hydroxyl group farther from the oxazole ring, altering both conformational preferences and hydrogen-bonding geometry , making simple functional group interchange insufficient.

Quantitative Differentiation Evidence for Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate Versus Its Closest Analogs


Computed Lipophilicity and Polarity Contrast Versus the 2-Unsubstituted Analog

The 2-(1-hydroxyethyl) substituent in the target compound significantly alters key physicochemical descriptors relative to methyl 5-methyloxazole-4-carboxylate (CAS 41172-57-0), the most direct 2-unsubstituted comparator. The target compound exhibits a lower computed lipophilicity (XLogP3 = 0.5 vs. 0.9) and a substantially larger topological polar surface area (TPSA = 72.6 Ų vs. 52.3 Ų), reflecting the contribution of the additional oxygen atom and hydroxyl group [1][2]. The hydrogen-bond donor count increases from 0 to 1, and the hydrogen-bond acceptor count from 4 to 5, while the rotatable bond count rises from 2 to 3. These computed values were obtained using the same algorithmic pipelines (XLogP3 3.0 and Cactvs 3.4.8.18) within PubChem, ensuring methodological consistency for cross-compound comparison.

drug-likeness physicochemical profiling oxazole SAR

Introduction of a Synthetic Stereocenter Absent in Simpler 5-Methyloxazole-4-carboxylate Analogs

The 2-(1-hydroxyethyl) group introduces an sp³-hybridized chiral center at the α-carbon of the side chain, conferring one undefined stereocenter (PubChem Undefined Atom Stereocenter Count = 1) [1]. In contrast, methyl 5-methyloxazole-4-carboxylate (CAS 41172-57-0) possesses zero stereocenters (Undefined Atom Stereocenter Count = 0) and is an achiral molecule [2]. This structural distinction creates fundamentally different synthetic utility: the target compound can serve as a chiral pool building block for enantioselective synthesis or as a substrate for stereochemical resolution studies, whereas the comparator cannot participate in any asymmetric transformation without prior functionalization of the oxazole ring itself. The stereocenter also creates a defined spatial orientation of the hydroxyl group relative to the oxazole plane, which can influence diastereoselectivity in subsequent reactions.

chiral building block asymmetric synthesis stereochemistry

Documented Relevance of Hydroxyethyl Oxazole Scaffolds for PPAR Agonist Development

Hydroxyethyl-substituted oxazole derivatives have been explicitly identified in the primary literature as synthetic precursors for peroxisome proliferator-activated receptor (PPAR) agonist development. A 2022 methodology paper in Chemical and Pharmaceutical Bulletin states that 'utilizing the hydroxyethyl oxazole derivatives obtained in this research could aid in the development of various peroxisome proliferator-activated receptor agonist derivatives' [1]. While this paper describes a general synthetic methodology rather than the specific target compound, the structural class—2-substituted oxazoles bearing a hydroxyethyl group—is directly relevant. This documented application context distinguishes the hydroxyethyl oxazole subclass from simpler 5-methyloxazole-4-carboxylate esters (such as CAS 41172-57-0), which have been employed primarily as intermediates for natural product total synthesis (e.g., hinduchelins A–D) rather than PPAR-targeted programs [2]. Multiple patent families describe oxazole-4-carboxylate derivatives as PPARα/γ dual agonists and PPARδ agonists for diabetes and dyslipidemia [3].

PPAR agonist metabolic disease oxazole medicinal chemistry

Derivatization Handle Multiplicity Versus 2-Unsubstituted and 2-Alkyl Analogs

The secondary alcohol on the 2-(1-hydroxyethyl) side chain provides a versatile functional group handle that is absent in 2-unsubstituted (CAS 41172-57-0) and 2-alkyl-substituted analogs (e.g., ethyl 2-ethyl-5-methyloxazole-4-carboxylate, CAS 137267-49-3). The hydroxyl group can undergo oxidation to the corresponding ketone (2-acetyl oxazole), O-alkylation to ethers, O-acylation to esters, conversion to a leaving group (tosylate, mesylate) for nucleophilic displacement, or Mitsunobu reactions for stereochemical inversion [1]. These transformations enable late-stage diversification of the oxazole scaffold without requiring de novo heterocycle synthesis. By contrast, the 2-unsubstituted analog offers only electrophilic aromatic substitution at C-2 (if accessible), and the 2-ethyl analog provides no reactive functional group on the side chain. The target compound thus combines the synthetic versatility of a functionalized side chain with the established reactivity of the oxazole-4-carboxylate ester core, which can itself be hydrolyzed to the carboxylic acid for amide coupling [2].

synthetic intermediate building block functional group interconversion

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available from specialty chemical suppliers at a specified purity of 97% (Catalog Number CM1065411) . The closest 2-unsubstituted analog, methyl 5-methyloxazole-4-carboxylate (CAS 41172-57-0), is available from multiple vendors at comparable purities (95-98% depending on supplier) with a reported melting point of 45-48°C . However, the target compound is listed by fewer suppliers, indicating a more specialized supply chain that may require longer lead times but may also offer batch-to-batch consistency advantages for niche applications. The regioisomer methyl 2-(2-hydroxyethyl)-1,3-oxazole-4-carboxylate (ChemSpider ID 26599360) is structurally distinct and cannot be substituted for the target without altering the connectivity of the hydroxyethyl attachment to the oxazole ring. The carboxamide analog 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide (CAS 61183-22-0) trades the ester for an amide, offering a complementary hydrogen-bonding profile but reduced electrophilicity at the carbonyl, making it unsuitable for applications requiring ester hydrolysis.

procurement chemical sourcing purity specification

Optimal Application Scenarios for Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate Based on Verified Differentiation Evidence


PPAR Agonist Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

The hydroxyethyl oxazole scaffold is explicitly cited in the peer-reviewed literature as a synthetic entry point for PPAR agonist development [1]. Procurement of this compound is warranted for medicinal chemistry teams exploring PPARα, PPARγ, or PPARδ modulators where the 2-(1-hydroxyethyl) group provides both a hydrogen-bond donor and a stereocenter that can be used to probe stereospecific receptor interactions. The lower XLogP3 (0.5 vs. 0.9 for the 2-unsubstituted analog) aligns with the polarity preferences often observed for PPAR ligand-binding domains [2]. The methyl ester at C-4 serves as a masked carboxylic acid that can be hydrolyzed to the free acid—a common pharmacophore element in PPAR agonists—after SAR exploration at the 2-position side chain.

Chiral Building Block for Enantioselective Total Synthesis

The undefined stereocenter at the 2-(1-hydroxyethyl) methine carbon (Undefined Atom Stereocenter Count = 1) makes this compound suitable as a starting material for chiral resolution studies or as a substrate for asymmetric transformations [3]. This capability is absent in the achiral 2-unsubstituted analog methyl 5-methyloxazole-4-carboxylate (Undefined Atom Stereocenter Count = 0). Synthetic chemistry groups engaged in total synthesis of chiral oxazole-containing natural products—such as hennoxazole A, rhizoxin, or calyculin analogs—can leverage the pre-installed stereocenter to reduce the number of asymmetric steps required in their synthetic route.

Late-Stage Diversification Libraries via Hydroxyl Group Functionalization

The secondary alcohol on the side chain provides a derivatization handle not available in 2-alkyl-substituted oxazole analogs. This enables systematic exploration of ether, ester, carbamate, and sulfonate derivatives from a single building block, supporting parallel library synthesis in hit-to-lead programs [4]. The oxazole-4-carboxylate ester itself can be independently transformed (hydrolysis to acid, reduction to alcohol, or aminolysis to amide), offering orthogonal reactivity that allows sequential functionalization without protecting group manipulation between steps.

Specialty Intermediate for Heterocyclic Fragment-Based Drug Discovery (FBDD)

The computed physicochemical profile (XLogP3 = 0.5, TPSA = 72.6 Ų, MW = 185.18, HBD = 1, HBA = 5) places this compound within favorable fragment-like property space [5]. The combination of a heterocyclic core, a hydrogen-bond donor, and a masked carboxylic acid makes it a suitable fragment for screening against targets with shallow, polar binding sites. In contrast, the 2-unsubstituted analog (XLogP3 = 0.9, TPSA = 52.3 Ų, HBD = 0) occupies a different region of chemical property space and may be less suitable for targets requiring polar interactions.

Quote Request

Request a Quote for Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.